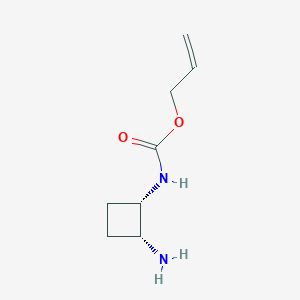
Allyl ((1S,2R)-2-aminocyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl ((1S,2R)-2-aminocyclobutyl)carbamate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an allyl group attached to a carbamate moiety, which is further linked to a chiral aminocyclobutyl group. This unique structure imparts specific reactivity and biological activity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Allyl ((1S,2R)-2-aminocyclobutyl)carbamate typically involves the following steps:
Formation of the Aminocyclobutyl Intermediate: The aminocyclobutyl intermediate can be synthesized through the cyclization of γ-substituted amino acid derivatives or alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates.
Carbamate Formation: The aminocyclobutyl intermediate is then reacted with allyl chloroformate under basic conditions to form the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable production compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Allyl ((1S,2R)-2-aminocyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Allyl ((1S,2R)-2-aminocyclobutyl)carbamate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a chiral ligand in enzyme studies.
Medicine: Explored for its potential therapeutic effects due to its unique structure.
Mecanismo De Acción
The mechanism of action of Allyl ((1S,2R)-2-aminocyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as a chiral ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Allyl ((1S,2R)-2-nitro-1-phenylpropyl)carbamate: Similar structure with a nitro group instead of an amino group.
tert-Butyl carbamate: Similar carbamate structure but with a tert-butyl group instead of an allyl group.
Uniqueness
Allyl ((1S,2R)-2-aminocyclobutyl)carbamate is unique due to its chiral aminocyclobutyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications, particularly in the development of chiral molecules and enantioselective processes.
Propiedades
Fórmula molecular |
C8H14N2O2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
prop-2-enyl N-[(1S,2R)-2-aminocyclobutyl]carbamate |
InChI |
InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7+/m1/s1 |
Clave InChI |
RLRYTKFSHUYLCU-RQJHMYQMSA-N |
SMILES isomérico |
C=CCOC(=O)N[C@H]1CC[C@H]1N |
SMILES canónico |
C=CCOC(=O)NC1CCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


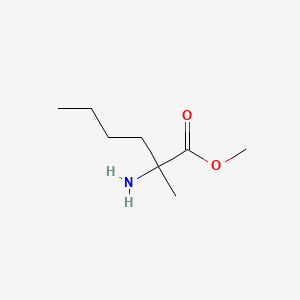
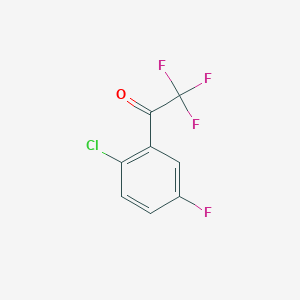
![bis(1-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) trihydrochloride](/img/structure/B15305224.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]piperazine](/img/structure/B15305225.png)
![2-{4-[(1,3-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine](/img/structure/B15305231.png)
![2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B15305241.png)
amine hydrochloride](/img/structure/B15305242.png)
![2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B15305248.png)
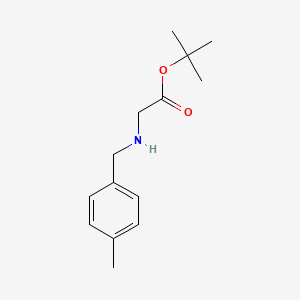

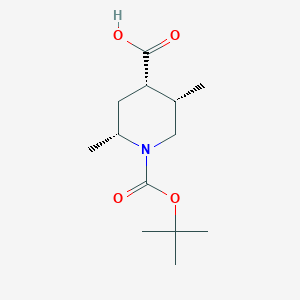
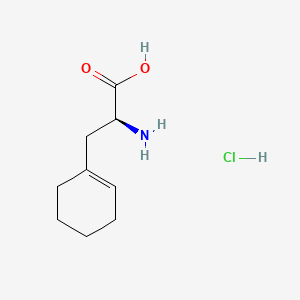
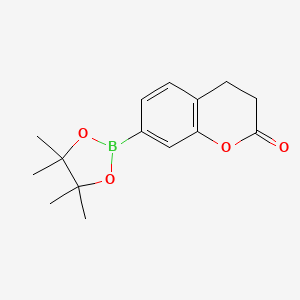
![2-[(Benzyloxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B15305271.png)
